Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPLKASYJHMKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557577 | |
| Record name | Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-96-2 | |
| Record name | Methyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-(Aminomethyl)benzoic Acid Followed by Boc Protection
This two-step approach begins with the esterification of 4-(aminomethyl)benzoic acid, followed by Boc protection of the primary amine.
Step 1: Esterification of 4-(Aminomethyl)benzoic Acid
4-(Aminomethyl)benzoic acid is reacted with methanol in the presence of hydrochloric acid to yield methyl 4-(aminomethyl)benzoate. The reaction proceeds via acid-catalyzed esterification:
Key conditions include maintaining the reaction mixture at reflux (60–70°C) for 6–8 hours. The workup involves adjusting the pH to 8–9 using aqueous sodium hydroxide (4–6% w/w) at 5–10°C to prevent premature hydrolysis. Extraction with toluene or ethyl acetate yields the ester in >85% purity.
Step 2: Boc Protection of the Amine
The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at 0–25°C for 12–24 hours:
Hydrogenation of Methyl 4-Cyanobenzoate Followed by Boc Protection
This route utilizes catalytic hydrogenation to introduce the aminomethyl group, followed by Boc protection.
Step 1: Hydrogenation of Methyl 4-Cyanobenzoate
Methyl 4-cyanobenzoate undergoes hydrogenation in the presence of Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (3–5 atm) to produce methyl 4-(aminomethyl)benzoate. The reaction is performed in ethyl acetate or methanol at 25–50°C for 6–12 hours:
Yields range from 75–85%, with residual catalyst removed via filtration.
Step 2: Boc Protection
Identical to Section 1.1, the amine is protected using Boc anhydride.
Gabriel Synthesis Approach
This three-step method avoids direct handling of gaseous ammonia.
Step 1: Phthalimide Protection
Methyl 4-(bromomethyl)benzoate reacts with potassium phthalimide in dimethylformamide (DMF) at 80–100°C for 12 hours to form methyl 4-(phthalimidomethyl)benzoate:
Step 2: Deprotection with Hydrazine
The phthalimide group is removed using hydrazine hydrate in ethanol under reflux, yielding methyl 4-(aminomethyl)benzoate:
Step 3: Boc Protection
As previously described.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Research Findings
pH and Temperature Control in Esterification
Maintaining the reaction pH >8 during workup prevents hydrolysis of the methyl ester. Temperatures below 10°C during base addition minimize side reactions, improving yields to 88–92%.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of peptide-based drugs and as a protecting group in peptide synthesis.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Chain Length and Branching: Methyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate incorporates an ethyl spacer between the Boc group and the aromatic ring, enhancing flexibility compared to the parent compound. Branched derivatives like Methyl 4-[1-(Boc-amino)ethyl]benzoate introduce steric effects that may influence binding affinity in biological targets .
- Ester vs. Carboxylic Acid: Replacing the methyl ester with a carboxylic acid (e.g., 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid) alters solubility and reactivity, making it suitable for coupling reactions in peptide synthesis .
- Substituent Position: Methyl 4-((tert-butoxycarbonyl)amino)benzoate lacks the methylene spacer, resulting in a shorter distance between the Boc group and the aromatic ring, which could affect electronic interactions .
Physical and Spectral Properties
- Melting Points: The absence of a methylene spacer in Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t) correlates with a higher melting point (154–156°C) compared to ethyl-substituted analogs (100–102°C), reflecting differences in crystallinity .
- NMR Data : Distinct ¹H NMR signals for the Boc group (δ ~1.52 ppm, 9H) and methyl ester (δ ~3.89 ppm) are consistent across analogs, but substituent-specific shifts (e.g., δ 7.43 ppm for aromatic protons in 3t) aid structural confirmation .
Biological Activity
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (commonly referred to as Boc-amino methyl benzoate) is an organic compound with significant utility in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula CHNO. The compound features:
- Benzoate Ester : A functional group that enhances lipophilicity.
- Boc-Protected Amine : Provides stability and allows for selective reactions.
- Methyl Group : Influences steric properties and reactivity.
The biological activity of this compound primarily revolves around its role as a receptor modulator and enzyme inhibitor . The mechanisms include:
- Enzyme Inhibition : The compound interacts with the active sites of enzymes, blocking substrate access. This inhibition can be crucial in pathways related to inflammation and neurological disorders.
- Receptor Modulation : It binds to specific receptors, inducing conformational changes that alter their activity, which can be beneficial in therapeutic contexts.
Medicinal Chemistry
This compound is particularly noted for its applications in developing pharmaceuticals targeting various diseases:
- Neurological Disorders : It serves as a precursor for compounds that may modulate neurotransmitter systems.
- Inflammatory Diseases : Its derivatives are being explored for their anti-inflammatory properties.
Case Studies
- Inhibition of Viral Proteases : Recent studies have indicated that analogs of this compound can act as covalent inhibitors against viral proteases, such as those involved in coronavirus replication. These findings suggest potential applications in antiviral drug development .
- Selective Enzyme Inhibitors : Research has demonstrated that Boc-protected amines like this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into their therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 4-Aminomethylbenzoate | Lacks Boc protection | More reactive | Less stable due to unprotected amine |
| Methyl 4-Dimethylaminomethylbenzoate | Contains dimethylamino group | Different reactivity profile | Alters electronic properties |
| Methyl 4-Tert-butylaminomethylbenzoate | Contains tert-butyl group | Varies in steric effects | Impacts binding affinity |
The presence of the Boc group in this compound enhances its stability, making it suitable for multi-step synthetic processes where selective functional group transformations are required .
Q & A
Q. What are the key considerations for synthesizing Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate?
Synthesis typically involves a multi-step approach:
Amino Protection : Introduce the Boc (tert-butoxycarbonyl) group to the amine moiety using Boc-anhydride or Boc-Cl under basic conditions (e.g., triethylamine in THF) to prevent unwanted side reactions .
Esterification : React the Boc-protected aminomethylbenzoic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC.
Q. How can researchers characterize the purity and structure of this compound?
- NMR Spectroscopy : Analyze H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~165-170 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, comparing observed m/z with theoretical values (CHNO: 265.3 g/mol) .
- Melting Point : Compare experimental mp (if crystalline) with literature data (e.g., similar Boc-protected compounds melt at 150–160°C) .
Q. What purification methods are effective for removing byproducts in Boc-protected benzoate derivatives?
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:2) to separate unreacted starting materials or deprotected amines.
- Acid-Base Extraction : For Boc-protected compounds, avoid acidic conditions (Boc groups are acid-labile). Neutral aqueous washes are preferred .
Advanced Research Questions
Q. How does the Boc group’s stability impact reaction design under varying pH or temperature conditions?
- Acidic Conditions : The Boc group hydrolyzes in strong acids (e.g., TFA), limiting its use in acidic environments. For deprotection, use TFA in DCM (1–2 hours, rt) .
- Thermal Stability : Boc-protected compounds degrade at >100°C. Avoid high-temperature reactions unless inert atmospheres are used .
Q. How can researchers resolve contradictions in reported synthetic yields for similar Boc-protected esters?
- Optimize Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but can hydrolyze esters. Test alternatives like THF or dichloromethane .
- Monitor Reaction Progress : Use in-situ FTIR or HPLC to detect side reactions (e.g., ester hydrolysis or Boc cleavage) early .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
- Linker Applications : The benzoate ester can act as a handle for attaching peptides to resins. After Boc deprotection, the free amine is available for chain elongation .
- Orthogonal Protection : Combine with Fmoc strategies for multi-step syntheses, leveraging the Boc group’s stability under basic conditions .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Toxicity : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
